molecular formula C7H12N2O2S B1528308 3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile CAS No. 1807912-17-9

3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile

Cat. No.: B1528308
CAS No.: 1807912-17-9
M. Wt: 188.25 g/mol
InChI Key: CCJKOUSJVJKNEZ-VOTSOKGWSA-N
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Description

3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a dimethylamino group, an ethanesulfonyl group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile typically involves the reaction of dimethylamine with a suitable precursor containing an ethanesulfonyl group and a prop-2-enenitrile moiety. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethanesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the ethanesulfonyl group can act as a leaving group in substitution reactions. The prop-2-enenitrile moiety may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-2-(methylsulfonyl)prop-2-enenitrile
  • 3-(Dimethylamino)-2-(phenylsulfonyl)prop-2-enenitrile

Uniqueness

3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds with different sulfonyl groups. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-ethylsulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-4-12(10,11)7(5-8)6-9(2)3/h6H,4H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJKOUSJVJKNEZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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